![molecular formula C24H22ClN3O B1228072 2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2-propan-2-ylphenyl)acetamide](/img/structure/B1228072.png)
2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2-propan-2-ylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2-propan-2-ylphenyl)acetamide is a member of benzimidazoles.
Applications De Recherche Scientifique
Corrosion Inhibition
Benzimidazole derivatives, including those related to 2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2-propan-2-ylphenyl)acetamide, have been studied for their corrosion inhibition properties. A study by Rouifi et al. (2020) synthesized and characterized new heterocyclic benzimidazole derivatives, assessing their inhibitory effects on carbon steel in acidic environments. These compounds, including variants of benzimidazole acetamides, demonstrated high inhibition efficiency, suggesting their potential as corrosion inhibitors in industrial applications (Rouifi et al., 2020).
Photovoltaic Efficiency and Ligand-Protein Interactions
In the field of renewable energy, benzimidazole-based compounds have shown promise as photosensitizers in dye-sensitized solar cells (DSSCs). Mary et al. (2020) synthesized benzothiazolinone acetamide analogs, which demonstrated good light harvesting efficiency and potential as photovoltaic materials. Additionally, these compounds exhibited significant non-linear optical (NLO) activity and interactions with biological targets such as cyclooxygenase 1 (COX1), highlighting their versatility in both energy and biological applications (Mary et al., 2020).
Anthelmintic Activity
Benzimidazole acetamides have also been evaluated for their anthelmintic (anti-parasitic) activity. A study by Sawant and Kawade (2011) involved the synthesis of 2-phenyl benzimidazole-1-acetamide derivatives, which were tested against Indian adult earthworms. These compounds showed effective anthelmintic activity, suggesting their potential use in treating parasitic infections (Sawant & Kawade, 2011).
Antioxidant Properties
The antioxidant properties of benzimidazole derivatives have been a subject of interest. Ayhan-Kılcıgil et al. (2012) synthesized novel benzimidazole acetamide derivatives and evaluated their antioxidant effects in vitro. These compounds exhibited significant effects in tests such as lipid peroxidation and free radical scavenging, indicating their potential as antioxidants (Ayhan-Kılcıgil et al., 2012).
Antitumor Activity
In oncology research, benzimidazole acetamides have been explored for their antitumor properties. Yurttaş et al. (2015) synthesized benzothiazole derivatives with a pharmacophoric group based on 2-(4-aminophenyl)benzothiazole structure, showing considerable anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial and Antifungal Properties
The antibacterial and antifungal potential of benzimidazole-based compounds has been investigated. Parikh and Joshi (2012) synthesized chalcone derivatives with a benzimidazole motif, which demonstrated significant antimicrobial activities against various pathogens (Parikh & Joshi, 2012).
Propriétés
Nom du produit |
2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2-propan-2-ylphenyl)acetamide |
|---|---|
Formule moléculaire |
C24H22ClN3O |
Poids moléculaire |
403.9 g/mol |
Nom IUPAC |
2-[2-(2-chlorophenyl)benzimidazol-1-yl]-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C24H22ClN3O/c1-16(2)17-9-4-6-12-20(17)26-23(29)15-28-22-14-8-7-13-21(22)27-24(28)18-10-3-5-11-19(18)25/h3-14,16H,15H2,1-2H3,(H,26,29) |
Clé InChI |
YSZNGVHVTOABOS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4Cl |
SMILES canonique |
CC(C)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



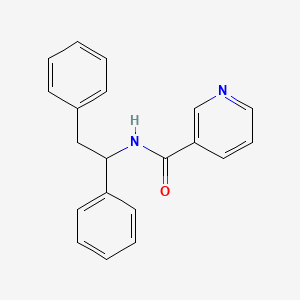

![(1R,4S,5S,8R,9S,12R)-4,12-dihydroxy-5-methyl-8-prop-1-en-2-yl-10-oxatricyclo[7.2.1.01,5]dodecan-11-one](/img/structure/B1227992.png)


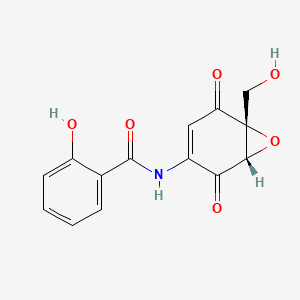

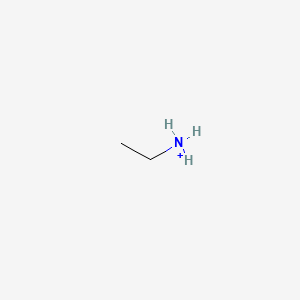
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-dimethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolamine](/img/structure/B1228006.png)

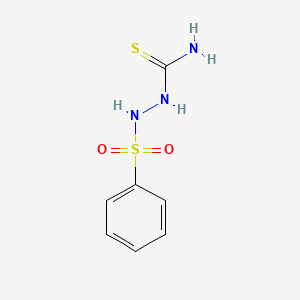
![3-oxo-4H-1,4-benzothiazine-6-carboxylic acid [2-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1228010.png)
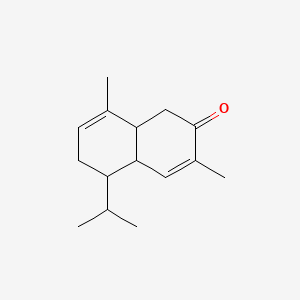
![N-[1-(phenylmethyl)-4-piperidinyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B1228012.png)